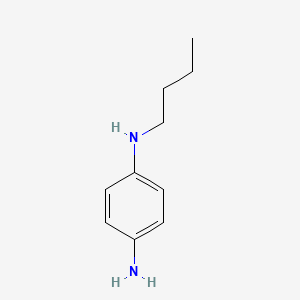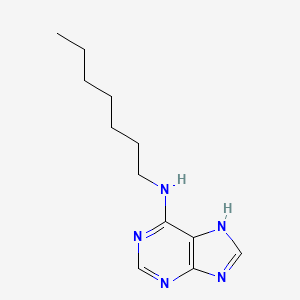
N-heptyl-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 517095, also known as TFB2M (transcription factor B2, mitochondrial), is a mitochondrial protein that belongs to the rRNA adenine N(6)-methyltransferase family. This compound is ubiquitously expressed and plays a crucial role in the basal transcription of mitochondrial DNA. It specifically dimethylates mitochondrial 12S rRNA at the conserved stem loop, which is essential for mitochondrial function .
Métodos De Preparación
The preparation methods for NSC 517095 involve the synthesis of the protein through recombinant DNA technology. This typically includes the cloning of the TFB2M gene into an expression vector, followed by the transformation of the vector into a suitable host cell, such as Escherichia coli. The host cells are then cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Análisis De Reacciones Químicas
NSC 517095 undergoes several types of chemical reactions, including methylation. The compound is an S-adenosyl-L-methionine-dependent methyltransferase, which means it uses S-adenosyl-L-methionine as a methyl donor to methylate adenine residues in rRNA. This methylation is crucial for the proper functioning of mitochondrial ribosomes .
Aplicaciones Científicas De Investigación
NSC 517095 has several scientific research applications, particularly in the fields of molecular biology and biochemistry. It is used to study the transcriptional regulation of mitochondrial DNA and the role of rRNA methylation in mitochondrial function. Additionally, it is employed in research focused on understanding mitochondrial diseases and developing potential therapeutic strategies .
Mecanismo De Acción
The mechanism of action of NSC 517095 involves its function as a methyltransferase. It specifically dimethylates adenine residues in the mitochondrial 12S rRNA, which is essential for the assembly and function of mitochondrial ribosomes. This methylation process is crucial for the proper translation of mitochondrial-encoded proteins, which are vital for mitochondrial respiration and energy production .
Comparación Con Compuestos Similares
NSC 517095 can be compared with other mitochondrial transcription factors, such as TFB1M. While both TFB1M and TFB2M are involved in the transcription of mitochondrial DNA, TFB2M has less methyltransferase activity but activates transcription more efficiently. This unique characteristic of TFB2M makes it a valuable tool for studying mitochondrial transcription and its regulation .
Similar Compounds::- TFB1M
- Mitochondrial 12S rRNA dimethylase 2
- Hepatitis C virus NS5A-transactivated protein 5
Propiedades
Número CAS |
14814-48-3 |
|---|---|
Fórmula molecular |
C12H19N5 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
N-heptyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H19N5/c1-2-3-4-5-6-7-13-11-10-12(15-8-14-10)17-9-16-11/h8-9H,2-7H2,1H3,(H2,13,14,15,16,17) |
Clave InChI |
RFAKCUPOIRSCHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


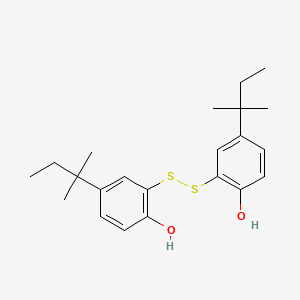
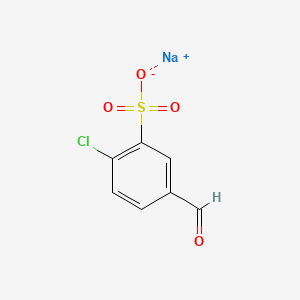
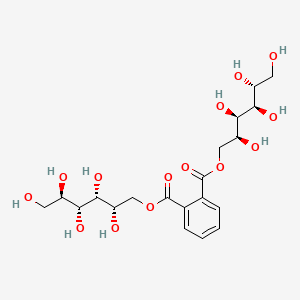
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
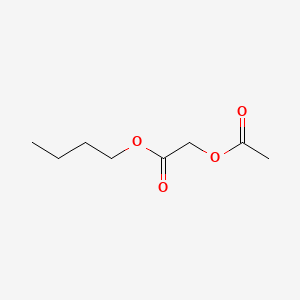

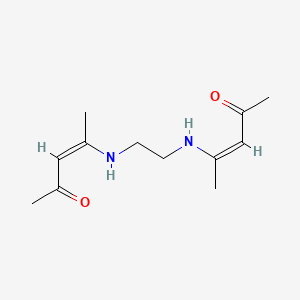
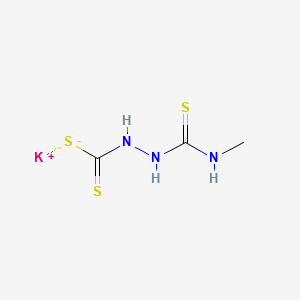

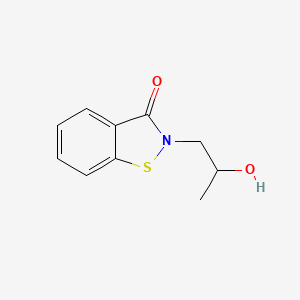
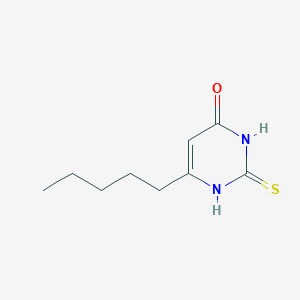
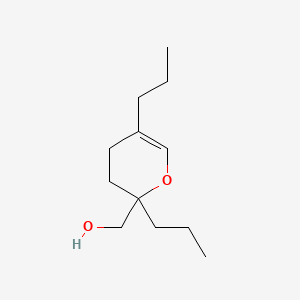
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
